molecular formula C10H9BrClNO B6226650 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride CAS No. 2300722-09-0

5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride

Cat. No.: B6226650
CAS No.: 2300722-09-0
M. Wt: 274.5
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a carbonyl chloride group at the 2nd position of the tetrahydroisoquinoline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the carbonyl chloride group. One common method involves the use of bromine (Br2) in the presence of a suitable solvent to achieve bromination. The resulting 5-bromo-1,2,3,4-tetrahydroisoquinoline is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like bromine and phosgene.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Hydrolysis: Typically carried out using water or aqueous base.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid.

    Coupling Reactions: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride involves its interaction with various molecular targets. The bromine atom and carbonyl chloride group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonyl chloride group.

    1,2,3,4-Tetrahydroisoquinoline-2-carbonyl chloride: Lacks the bromine atom.

    5-Chloro-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride: Has a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2300722-09-0

Molecular Formula

C10H9BrClNO

Molecular Weight

274.5

Purity

95

Origin of Product

United States

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